N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Description

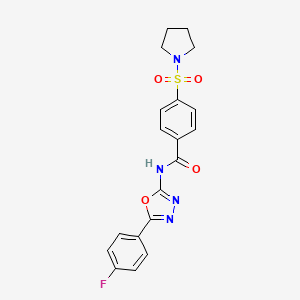

N-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a 1,3,4-oxadiazole derivative featuring two key substituents:

- A 4-fluorophenyl group attached to the 1,3,4-oxadiazole ring.

- A benzamide moiety substituted with a pyrrolidine sulfonyl group at the para position.

The 1,3,4-oxadiazole scaffold is renowned for its metabolic stability and ability to engage in hydrogen bonding, making it a common pharmacophore in drug discovery .

Properties

IUPAC Name |

N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN4O4S/c20-15-7-3-14(4-8-15)18-22-23-19(28-18)21-17(25)13-5-9-16(10-6-13)29(26,27)24-11-1-2-12-24/h3-10H,1-2,11-12H2,(H,21,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEYKGOGVKNJRBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a compound belonging to the class of oxadiazole derivatives, which are known for their diverse biological activities. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparisons with similar compounds.

Chemical Structure and Properties

The compound features a complex structure that includes an oxadiazole ring and a pyrrolidinyl sulfonamide moiety. This unique configuration contributes to its biological activity. The molecular formula is , with a molecular weight of approximately 317.37 g/mol.

The biological activity of this compound is attributed to its interaction with various molecular targets. The oxadiazole ring can participate in hydrogen bonding and π-π stacking interactions with proteins, which may lead to the modulation of enzyme activities or receptor functions. This interaction can result in various biological effects, including:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways.

- Antimicrobial Activity : It has shown potential against various bacterial strains.

- Anticancer Properties : Preliminary studies suggest it may induce apoptosis in cancer cell lines.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| This compound | 12.5 | Staphylococcus aureus |

| Similar Oxadiazole Derivative | 6.25 | Escherichia coli |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have demonstrated the compound's potential as an anticancer agent. For example:

| Cell Line | IC50 (μM) | Reference Drug IC50 (μM) |

|---|---|---|

| A431 (epidermoid carcinoma) | 10 | Doxorubicin (5) |

| Jurkat (T-cell leukemia) | 8 | Doxorubicin (5) |

The structure-activity relationship (SAR) analysis indicates that modifications to the phenyl and pyrrolidine groups can enhance potency against these cancer cell lines.

Case Studies

Several studies have explored the biological activity of similar oxadiazole derivatives:

- Study on Antimicrobial Efficacy : A study published in MDPI highlighted that oxadiazole derivatives possess significant antibacterial properties comparable to standard antibiotics like ciprofloxacin .

- Anticancer Research : Another investigation demonstrated that certain oxadiazole compounds showed promising results in inhibiting proliferation in various cancer cell lines, suggesting their utility as anticancer agents .

Comparison with Similar Compounds

When compared to other oxadiazole derivatives, this compound exhibits unique properties due to its specific substituents:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Compound A | Pyridine ring | Moderate antibacterial |

| Compound B | Thiazole ring | High anticancer activity |

| This compound | Oxadiazole + Pyrrolidine | High antimicrobial and anticancer potential |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Varied Benzamide Substituents

Compound 6 () :

- Structure : N-(5-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide

- Key Differences : Replaces the pyrrolidine sulfonyl group with a trifluoromethyl substituent.

- Synthesis : Yield = 15%, Purity = 95.5% via acyl chloride coupling .

- Properties : The electron-withdrawing CF₃ group may enhance metabolic resistance but reduce solubility compared to sulfonamides.

LMM5 () :

- Structure : 4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide

- Key Differences : Contains a bulkier benzyl(methyl)sulfamoyl group and a 4-methoxyphenylmethyl substituent on the oxadiazole.

- Activity : Exhibits antifungal effects against C. albicans (MIC = 8 µg/mL), likely via thioredoxin reductase inhibition .

Compound 14 () :

- Structure : N-(5-(4-(Methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

- Key Differences : Substitutes the 4-fluorophenyl group with a methylsulfonylphenyl moiety.

- Properties : Molecular weight = 476.5 g/mol; the methylsulfonyl group may increase polarity compared to fluorine .

Analogs with Modified Oxadiazole Substituents

Compound 7 () :

- Structure : N-(5-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)-4-bromobenzamide

- Key Differences : Bromine replaces fluorine on the benzamide, and the oxadiazole is linked to a tetrahydronaphthalene group.

- Synthesis : Higher yield (50%) due to bromine’s compatibility with coupling reactions .

PC945 () :

- Structure : A triazole-based antifungal with a benzamide-piperazine scaffold.

- Key Differences : Uses a triazole core instead of oxadiazole but retains the fluorophenyl group.

- Activity : Optimized for inhaled delivery with minimal systemic exposure, highlighting the role of fluorophenyl in lung-targeted agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.